molecular formula C28H36N4O3 B10929152 Ethyl 1-ethyl-6-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 1-ethyl-6-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10929152
M. Wt: 476.6 g/mol
InChI Key: AOCILIPWMLJKRK-UHFFFAOYSA-N
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Description

ETHYL 1-ETHYL-6-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-ETHYL-6-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by further modifications to introduce the piperazino and benzyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-ETHYL-6-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

ETHYL 1-ETHYL-6-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-ETHYL-6-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-ETHYL-6-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to the presence of the piperazino and benzyl groups, which enhance its biological activity and specificity. These structural features differentiate it from other pyrimidine derivatives and contribute to its potential therapeutic applications.

Properties

Molecular Formula

C28H36N4O3

Molecular Weight

476.6 g/mol

IUPAC Name

ethyl 3-ethyl-4-[[4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C28H36N4O3/c1-4-32-24(20-31-17-15-30(16-18-31)19-23-14-10-9-11-21(23)3)25(27(33)35-5-2)26(29-28(32)34)22-12-7-6-8-13-22/h6-14,26H,4-5,15-20H2,1-3H3,(H,29,34)

InChI Key

AOCILIPWMLJKRK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CN3CCN(CC3)CC4=CC=CC=C4C

Origin of Product

United States

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